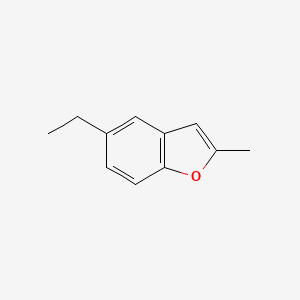

5-Ethyl-2-methylbenzofuran

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12O |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

5-ethyl-2-methyl-1-benzofuran |

InChI |

InChI=1S/C11H12O/c1-3-9-4-5-11-10(7-9)6-8(2)12-11/h4-7H,3H2,1-2H3 |

InChI Key |

VDRRMNRMNLVJDV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethyl 2 Methylbenzofuran and Analogous Benzofurans

General Strategies for Benzofuran (B130515) Ring Construction

The fundamental challenge in synthesizing benzofurans lies in the efficient construction of the fused furan (B31954) ring onto a benzene (B151609) nucleus. General strategies have evolved to address this, primarily through intramolecular bond formation or the convergent assembly of molecular fragments via cross-coupling.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a cornerstone of benzofuran synthesis, involving the formation of the C–O bond of the furan ring from a single precursor molecule. sioc-journal.cn These reactions typically start with an ortho-substituted phenol (B47542) bearing a side chain that can react with the phenolic hydroxyl group.

A prominent method involves the cyclization of o-alkynylphenols. nih.gov This transformation can be catalyzed by various metals that activate the alkyne for nucleophilic attack by the phenol. nih.gov Another significant approach is the intramolecular cyclization of o-bromobenzylketones. In a transition-metal-free method, potassium t-butoxide can be used to promote the cyclization, demonstrating broad substrate tolerability and affording substituted benzofurans in moderate to good yields. researchgate.net This base-promoted method is also applicable to the synthesis of related benzothiophenes and indoles. researchgate.net Similarly, unsaturated acyloxy sulfone derivatives can undergo intramolecular cyclization upon deprotonation to form a lactol, which subsequently dehydrates and isomerizes to yield the benzofuran ring. nih.gov Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones represents another pathway to produce benzofuran derivatives. organic-chemistry.org

Table 1: Examples of Intramolecular Cyclization Strategies for Benzofuran Synthesis

| Precursor Type | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| o-Bromobenzylketones | Potassium t-butoxide | Substituted benzofurans | researchgate.net |

| Unsaturated acyloxy sulfones | LHMDS, then p-TsOH | Fused ring furans / Benzofurans | nih.gov |

| Aryl halides and aryl ketones | Ni(OTf)₂ / 1,10-Phen | Benzofuran derivatives | organic-chemistry.org |

| Acetylene-activated substrates | Base (e.g., K₂CO₃) | 2-Substituted benzofurans | rsc.org |

Cross-Coupling Approaches (e.g., Sonogashira Coupling)

Cross-coupling reactions provide a powerful and convergent route to the benzofuran skeleton by assembling it from two or more simpler components. The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is a key example of this strategy. organic-chemistry.org In the context of benzofuran synthesis, this typically involves the palladium- and copper-catalyzed reaction of a 2-iodophenol (B132878) with a terminal alkyne. nih.govnih.gov The resulting o-alkynylphenol intermediate can then undergo a subsequent cyclization step, often in the same pot, to furnish the benzofuran product. thieme-connect.comorganic-chemistry.org

This domino approach, combining Sonogashira coupling with cyclization, is highly efficient. thieme-connect.com It has been successfully carried out using palladium nanoparticles as a recyclable catalyst under ambient, ligand-free conditions. thieme-connect.comorganic-chemistry.org To overcome issues with the direct Sonogashira reaction of 2-iodophenols, which can be inefficient, multicomponent strategies have been developed. nih.gov Microwave-assisted one-pot, three-component syntheses from 2-iodophenols, terminal acetylenes, and aryl iodides have proven effective, shortening reaction times and improving yields of 2,3-disubstituted benzofurans. nih.gov

Table 2: Sonogashira Coupling Approaches to Benzofurans

| Reactants | Catalyst System | Key Features | Reference |

|---|---|---|---|

| 2-Iodophenols, Terminal Alkynes | Palladium Nanoparticles (PdNPs) | One-pot, ambient conditions, recyclable catalyst | thieme-connect.comorganic-chemistry.org |

| 2-Iodophenols, Terminal Alkynes, Aryl Iodides | Pd catalyst, CuI co-catalyst | One-pot, three-component, microwave-assisted | nih.gov |

| o-Halophenols, Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst | Traditional two-step or one-pot synthesis | acs.orgresearchgate.net |

| 2-(2-bromophenoxy)ketones, Terminal Alkynes | Not specified | Domino intermolecular coupling and intramolecular cyclization | organic-chemistry.org |

Cascade and Tandem Reaction Sequences

Cascade reactions, also known as domino or tandem reactions, involve multiple bond-forming transformations that occur sequentially in a single synthetic operation without isolating intermediates. These processes are highly valued for their step-economy and efficiency. In benzofuran synthesis, a cascade might begin with a cross-coupling reaction that generates an intermediate perfectly poised for a subsequent cyclization.

For example, a facile synthesis of 2-substituted indoles and benzofurans has been achieved through a cascade sequence involving nucleophilic aromatic substitution (SNAr) followed by a 5-endo-dig cyclization. rsc.org In this method, an acetylene (B1199291) group serves a dual role: first as an electron-withdrawing group to activate the substrate for SNAr, and then as the carbon scaffold for the new heterocyclic ring. rsc.org Another approach involves a trifluoroacetic acid (TFA) catalyzed cyclization/oxidative aromatization cascade of 2-hydroxy-1,4-diones, providing a metal-free route to various benzofuran derivatives. rsc.org Radical cyclization cascades have also been employed; single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers can initiate a radical cyclization that, after intermolecular coupling, yields complex benzofurylethylamine derivatives. nih.gov More recently, a three-component reaction of aryne, DMF, and isonitrile was shown to produce conjugated enamidines, which then undergo a Brønsted acid-catalyzed cascade rearrangement to form benzofuran-3-oxoacetates. rsc.org

Catalytic Approaches in Benzofuran Synthesis

Catalysis is central to modern organic synthesis, and the construction of benzofurans is no exception. Both transition-metal catalysts and, more recently, metal-free systems have been developed to facilitate the formation of the benzofuran ring with high efficiency and selectivity.

Transition-Metal-Catalyzed Protocols (e.g., Palladium-, Copper-, Nickel-, Ruthenium-, Rhodium-, Gold-, Indium-mediated reactions)

A wide array of transition metals have been harnessed to catalyze the synthesis of benzofurans, each offering unique modes of reactivity. nih.govacs.org

Palladium: Palladium is one of the most versatile catalysts for benzofuran synthesis. It is extensively used in Sonogashira coupling reactions of o-halophenols and alkynes. thieme-connect.comorganic-chemistry.org Beyond this, palladium catalysts are effective in C–H activation and oxidation tandem reactions, for instance, in the reaction of 2-hydroxystyrenes with iodobenzenes to form the benzofuran ring. nih.govrsc.org Palladium-catalyzed carbonylative cyclization of 2-hydroxybenzyl alcohols has also been developed to synthesize benzofuran-2(3H)-ones. rsc.org

Copper: Copper catalysts are frequently used, either alone or as co-catalysts with palladium in Sonogashira reactions. organic-chemistry.orgnih.gov Copper-mediated oxidative annulation of phenols and unactivated internal alkynes provides a direct route to benzofuran derivatives. rsc.org Copper can also catalyze the aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. rsc.org Furthermore, copper-catalyzed intramolecular C–O bond formation from 1-aryl- or 1-alkylketones provides an effective one-pot process. acs.org

Nickel: As a more earth-abundant and economical alternative to palladium, nickel has gained prominence. thieme.de Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones is an effective method for creating the benzofuran structure. organic-chemistry.orgacs.org Nickel catalysis can also achieve the intramolecular oxidative coupling of ortho-alkenyl phenols using oxygen as the oxidant to yield 3-aryl benzofurans. rsc.org

Ruthenium: Ruthenium catalysts are particularly effective for isomerization and cyclization reactions. organic-chemistry.org Ruthenium-catalyzed dehydrative C-H activation of phenols with diols offers an expedient route to substituted benzofurans. thieme-connect.com Additionally, the cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols can be selectively catalyzed by ruthenium complexes to afford benzofurans. organic-chemistry.orgthieme-connect.com Ruthenium nanoparticles have also been used for the selective hydrogenation of the benzofuran ring to produce dihydrobenzofurans. acs.org

Rhodium: Rhodium catalysis is a powerful tool for C–H bond functionalization. nih.gov Rhodium-catalyzed annulation through C–H directing group migration between 1,3-diynes and N-benzoxyacetamide has been reported. nih.gov A selective synthesis of C4-substituted benzofurans was achieved via a rhodium-catalyzed direct vinylene annulation of m-salicylic acid derivatives with vinylene carbonate. acs.org

Gold: Gold catalysts, acting as soft carbophilic Lewis acids, are highly effective at activating alkyne functionalities. rsc.org This property is exploited in the gold-catalyzed cyclization of o-alkynylphenols. nih.gov Cascade reactions, such as an intermolecular alkoxylation/Claisen rearrangement/condensation sequence starting from quinols and alkynyl esters, are efficiently promoted by gold catalysts to give diverse benzofuran derivatives. acs.orgacs.orgnih.gov

Table 3: Overview of Transition-Metal-Catalyzed Benzofuran Syntheses

| Metal Catalyst | Typical Reaction Type | Starting Materials | Reference |

|---|---|---|---|

| Palladium | Sonogashira Coupling / C-H Activation | o-Halophenols, Alkynes / 2-Hydroxystyrenes | thieme-connect.comorganic-chemistry.orgrsc.org |

| Copper | Oxidative Annulation / Cyclization | Phenols, Alkynes / 2-Haloaromatic ketones | rsc.orgrsc.org |

| Nickel | Intramolecular Addition / Oxidative Coupling | o-Haloaryl ketones / o-Alkenyl phenols | organic-chemistry.orgrsc.org |

| Ruthenium | Dehydrative Cyclization / Isomerization | Phenols, Diols / o-Alkynylphenols | thieme-connect.comthieme-connect.com |

| Rhodium | C-H Annulation / Vinylene Transfer | 1,3-Diynes / m-Salicylic acid derivatives | nih.govacs.org |

| Gold | Alkyne Cycloisomerization / Cascade | o-Alkynylphenols / Quinols, Alkynyl esters | nih.govacs.org |

Metal-Free Catalysis and Organocatalysis

In pursuit of more sustainable and economical synthetic routes, metal-free catalytic systems have been developed. These methods avoid the cost and potential toxicity associated with transition metals.

Base-catalyzed protocols are a significant class of metal-free reactions. For instance, potassium tert-butoxide has been shown to promote the intramolecular cyclization of o-bromobenzylvinyl ketones to form the benzofuran core. nih.gov This approach has been applied to the total synthesis of the natural product coumestrol. nih.gov Similarly, triethylamine (B128534) has been used as a basic catalyst in the Rap–Stoermer reaction to obtain benzofuran derivatives. nih.gov

Acid catalysis also provides a pathway to benzofurans. A one-pot synthesis from 2-hydroxy-1,4-diones using trifluoroacetic acid (TFA) as the catalyst and N-bromobutanimide (NBS) as an oxidant proceeds via a cyclization/oxidative aromatization cascade. rsc.org There are also catalyst-free methods, such as the reaction between nitroepoxides and salicylaldehydes at high temperatures in the presence of a simple base like K₂CO₃, which proceeds through a cascade mechanism. acs.org

Advancements in Green Chemistry for Benzofuran Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of benzofurans. Key areas of progress include the use of sustainable solvents and environmentally friendly catalysts.

Utilization of Sustainable Solvent Systems (e.g., Aqueous Media, Deep Eutectic Solvents)

Traditional organic syntheses often rely on volatile and toxic organic solvents. To mitigate environmental impact, researchers have explored greener alternatives such as water and deep eutectic solvents (DESs).

Water has been successfully employed as a solvent for the synthesis of benzofurans. For instance, a copper-TMEDA catalyzed transformation of certain ketone derivatives into benzofurans proceeds in good to excellent yields in water, without the need for organic co-solvents. organic-chemistry.org This protocol also demonstrates the potential for catalyst reutilization, further enhancing its sustainability. organic-chemistry.org

Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have also emerged as promising green solvents. A one-pot synthesis of benzofuran derivatives has been reported using a choline (B1196258) chloride-ethylene glycol (ChCl:EG) deep eutectic solvent. nih.govacs.org This method, which involves the reaction of o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst, offers an eco-friendly approach to benzofuran synthesis. nih.govacs.org The use of DESs can lead to high yields and simplified purification processes.

| Solvent System | Reactants | Catalyst | Key Advantages |

| Water | Ketone Derivatives | Copper-TMEDA | No organic co-solvents, catalyst can be reutilized. organic-chemistry.org |

| Deep Eutectic Solvent (ChCl:EG) | o-Hydroxy Aldehydes, Amines, Alkynes | Copper Iodide | Eco-friendly, one-pot synthesis, high yields. nih.govacs.org |

Environmentally Benign Catalytic Systems (e.g., ZnO-nanorods)

The development of non-toxic and reusable catalysts is another cornerstone of green chemistry. Zinc oxide nanorods (ZnO-NRs) have been identified as an efficient and reusable catalyst for the synthesis of α-amino nitrile benzofuran derivatives. iau.ireurekaselect.comdntb.gov.uanih.govresearchgate.net

This method involves a one-pot, multi-component Strecker-type reaction of 2,4-dihydroxyacetophenone, isopropenylacetylene, primary amines, trimethylsilyl (B98337) cyanide, and isocyanides. iau.ireurekaselect.comnih.govresearchgate.net The reaction proceeds at ambient temperature under solvent-free conditions, producing high yields of the desired products. iau.ireurekaselect.comnih.govresearchgate.net The key advantages of using ZnO-NRs include high atom economy, green reaction conditions, shorter reaction times, and an easy work-up procedure. nih.govresearchgate.net The catalyst can also be recovered and reused, making the process more economical and environmentally friendly. eurekaselect.comnih.govresearchgate.net

Other environmentally benign catalytic systems include the use of palladium on carbon (Pd/C), which is stable, easy to handle, and can be recycled multiple times. chemistryviews.org Furthermore, catalyst- and solvent-free syntheses under microwave conditions have been developed for certain benzofuran derivatives, offering a rapid and efficient method with a simple work-up. tandfonline.com Some approaches even utilize waste materials, such as fruit peels, as a source for green catalysts. nih.gov

Regioselective Synthesis and Functionalization Relevant to 5-Ethyl-2-methylbenzofuran

Controlling the position of substituents on the benzofuran core is crucial for tailoring the properties of the final molecule. Regioselective synthesis allows for the precise placement of functional groups, such as the methyl group at the C-2 position and the ethyl group at the C-5 position of this compound.

Introduction of Methyl Substituents at the C-2 Position

Several methods have been developed for the regioselective introduction of a methyl group at the C-2 position of the benzofuran ring. One notable approach utilizes calcium carbide as a safe and cost-effective source of acetylene. organic-chemistry.org In this reaction, salicylaldehyde (B1680747) p-tosylhydrazones react with calcium carbide in the presence of a cuprous chloride catalyst to yield 2-methylbenzofurans. organic-chemistry.org This method is advantageous due to the use of a readily available and easy-to-handle acetylene source. organic-chemistry.org

Another strategy involves the reaction of phenols with α-haloketones. While this reaction can sometimes lead to a mixture of isomers, specific conditions have been developed to favor the formation of 2-substituted benzofurans. nih.gov For example, using neutral alumina (B75360) as a promoter in xylene at reflux temperature can lead to excellent regioselectivity for 2-aryl benzofurans. nih.gov

Strategies for Alkyl Substitution at the Benzene Moiety (e.g., C-5 Position)

The introduction of alkyl groups, such as an ethyl group at the C-5 position, can be achieved through various synthetic strategies. One common approach is the cyclization of appropriately substituted phenoxyacetyl chlorides. rsc.org For instance, the cyclization of 4-ethylphenoxyacetyl chloride would be expected to yield 5-ethylbenzofuran-3(2H)-one, which can then be further functionalized.

Another versatile method is the use of palladium-catalyzed cross-coupling reactions. rsc.org Starting from a di- or tri-halogenated benzofuran, sequential and regioselective cross-coupling reactions can introduce different substituents at specific positions on the benzene ring. rsc.org This allows for a high degree of control over the final substitution pattern.

Modular Synthesis Methods for Diverse Substituted Benzofurans

Modular synthesis provides a flexible and efficient way to create a library of diversely substituted benzofurans from common building blocks. nih.govmdpi.com This approach allows for the independent and sequential installation of different functional groups. mdpi.com

One such modular strategy involves a one-pot, sequential Suzuki-Miyaura coupling and intramolecular direct arylation between dichlorovinyl ethers and organoboronic acids. nih.gov This method provides access to a variety of 2-substituted benzofurans in just two steps from inexpensive starting materials. nih.gov

Another modular approach utilizes a charge-accelerated nih.govnih.gov-sigmatropic rearrangement of 2,6-disubstituted phenols and alkynyl sulfoxides, followed by substituent migration. rsc.org This allows for the synthesis of highly substituted benzofurans. By employing sequential cross-coupling reactions, it is possible to introduce various substituents in a controlled manner. rsc.org

A recently developed regioselective synthesis of benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes also offers a programmable approach to substitution at any position on the benzofuran core. oregonstate.edunih.gov The resulting benzofuranones can then be converted to the corresponding substituted benzofurans. oregonstate.edunih.gov

| Synthetic Strategy | Key Features | Resulting Products |

| Sequential Suzuki-Miyaura Coupling/Direct Arylation | One-pot, two-step synthesis from inexpensive starting materials. nih.gov | Variety of 2-substituted benzofurans. nih.gov |

| Migrative Benzofuran Formation | nih.govnih.gov-sigmatropic rearrangement and substituent migration. rsc.org | Highly substituted benzofurans. rsc.org |

| Reaction of 3-Hydroxy-2-pyrones and Nitroalkenes | Programmable substitution at any position. oregonstate.edunih.gov | Substituted benzofuranones, convertible to benzofurans. oregonstate.edunih.gov |

Electrophilic and Nucleophilic Reactivity of the Benzofuran Core

The benzofuran ring system is an electron-rich heterocycle, making it susceptible to electrophilic attack. The presence of the 2-methyl and 5-ethyl groups, both being electron-donating, further activates the ring system towards electrophilic substitution. In general, electrophilic attack on the benzofuran core can occur at several positions. The furan ring is typically more reactive than the benzene ring.

For 2-substituted benzofurans, electrophilic substitution on the furan ring is less common. However, the benzene ring readily undergoes electrophilic aromatic substitution. The directing effects of the existing substituents play a crucial role in determining the position of substitution. The 5-ethyl group is an ortho-, para-directing activator. Therefore, electrophilic substitution is expected to occur primarily at the C4 and C6 positions. For instance, bromination of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide occurs at the 4-position, guided by the powerful activating effect of the hydroxyl group. nih.gov Similarly, for this compound, electrophilic attack would be directed to the positions ortho to the ethyl group.

While the benzofuran ring itself is electron-rich and thus not prone to direct nucleophilic attack unless activated by electron-withdrawing groups, nucleophilic substitution reactions can occur on functionalized derivatives. For example, palladium-catalyzed nucleophilic substitution on benzofuran-2-ylmethyl acetates has been demonstrated with a variety of nitrogen, sulfur, oxygen, and carbon nucleophiles. unicatt.it

Transformations Involving the 2-Methyl and 5-Ethyl Substituents

The alkyl substituents on the benzofuran core provide additional sites for chemical modification, expanding the synthetic utility of this compound.

The 2-methyl group and the benzylic position of the 5-ethyl group are susceptible to a range of functional group interconversions.

The 2-methyl group can be a handle for further functionalization. For example, it can be brominated using N-bromosuccinimide (NBS) to form a bromomethyl derivative, which is a versatile intermediate for introducing other functional groups via nucleophilic substitution. nih.gov This allows for the introduction of amines, azides, and other nucleophiles.

The ethyl group at the 5-position has a benzylic methylene (B1212753) group that can also be functionalized. Benzylic positions are readily oxidized or halogenated under appropriate conditions. For example, oxidation with reagents like potassium permanganate (B83412) could potentially convert the ethyl group to an acetyl group or even a carboxylic acid.

Table 1: Potential Functional Group Interconversions of the 2-Methyl Group This table is illustrative and based on general reactions of similar functional groups.

| Starting Group | Reagent(s) | Product Group | Reaction Type |

| -CH₃ | N-Bromosuccinimide (NBS), Benzoyl peroxide | -CH₂Br | Free-radical bromination |

| -CH₂Br | NaN₃ | -CH₂N₃ | Nucleophilic substitution |

| -CH₂Br | R₂NH | -CH₂NR₂ | Nucleophilic substitution |

| -CH₂Br | NaCN | -CH₂CN | Nucleophilic substitution |

| -CH₃ | SeO₂ | -CHO | Oxidation |

| -CH₃ | CrO₃/H₂SO₄ | -COOH | Oxidation |

As previously mentioned, the benzenoid ring of this compound is activated towards electrophilic aromatic substitution. The 5-ethyl group directs incoming electrophiles to the C4 and C6 positions. The 2-methyl group has a weaker influence on the benzenoid ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. evitachem.com For example, Friedel-Crafts acylation of 2-methylbenzofuran (B1664563) is a known transformation, indicating that the benzofuran nucleus is sufficiently reactive for this type of reaction. sigmaaldrich.com In the case of this compound, acylation would be expected to yield a mixture of 4- and 6-acylated products.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent(s) | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-5-ethyl-2-methylbenzofuran and 6-Nitro-5-ethyl-2-methylbenzofuran |

| Bromination | Br₂, FeBr₃ | 4-Bromo-5-ethyl-2-methylbenzofuran and 6-Bromo-5-ethyl-2-methylbenzofuran |

| Acylation | RCOCl, AlCl₃ | 4-Acyl-5-ethyl-2-methylbenzofuran and 6-Acyl-5-ethyl-2-methylbenzofuran |

| Sulfonation | SO₃, H₂SO₄ | This compound-4-sulfonic acid and this compound-6-sulfonic acid |

Rearrangement and Cycloaddition Reactions

Benzofurans can participate in cycloaddition reactions, serving as either the diene or dienophile component, depending on the reaction partner. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings. libretexts.orglibretexts.orgmdpi.com The furan ring of the benzofuran can act as a diene. For instance, the cycloaddition of 2,5-dimethylfuran (B142691) with ethylene (B1197577) over a ZSM-5 catalyst yields p-xylene, demonstrating the diene character of the substituted furan ring. researchgate.net By analogy, this compound could potentially undergo cycloaddition reactions across the 2,3-double bond and the oxygen atom of the furan ring, especially with highly reactive dienophiles.

Furthermore, benzofurans can undergo [2+1] cycloaddition reactions. For example, 2-methylbenzofuran has been shown to react with carbenes in catalytic, asymmetric cyclopropanation reactions. caltech.edu

Rearrangement reactions of the benzofuran core itself are not common under typical conditions due to its aromatic stability. However, substituents can undergo rearrangements.

Utility in the Construction of Complex Polycyclic Systems

The diverse reactivity of the this compound scaffold makes it a valuable building block for the synthesis of more complex polycyclic systems. The functional handles provided by the methyl and ethyl groups, as well as the reactive positions on the aromatic ring, allow for the annulation of additional rings.

For example, the products of Friedel-Crafts acylation can be used as precursors for the construction of further heterocyclic rings. A ketone functionality introduced at the C4 or C6 position could undergo condensation reactions to form pyridines, pyrimidines, or other ring systems. The synthesis of polycyclic compounds from furan derivatives is a well-established strategy in organic synthesis. jocpr.com The ability to selectively functionalize different positions of the this compound molecule allows for a stepwise and controlled approach to the assembly of complex target molecules. rsc.org

Conclusion

5-Ethyl-2-methylbenzofuran represents one of the many structurally diverse molecules within the broader class of benzofurans. While specific research on this particular compound is limited, its chemical nature can be understood through the well-established principles of benzofuran (B130515) chemistry. The benzofuran scaffold, with its rich history and proven significance in medicinal and materials science, continues to be a fertile ground for chemical innovation. Further investigation into the synthesis, reactivity, and biological properties of less-explored derivatives like this compound may yet uncover novel applications and expand the already vast potential of this important heterocyclic system.

Spectroscopic and Structural Elucidation of 5 Ethyl 2 Methylbenzofuran

Mass Spectrometry (MS)

Fragmentation Pattern Analysis for Molecular Structure Confirmation

Further research, potentially involving direct experimental analysis or access to specialized, non-public chemical data repositories, would be necessary to fulfill the original request.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable insights into the molecular structure of a compound by probing its vibrational modes. For 5-Ethyl-2-methylbenzofuran, the spectra would be characterized by vibrations of the benzofuran (B130515) core, the methyl group, and the ethyl group.

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the various functional groups and structural features of the molecule. Based on data from similar benzofuran derivatives mdpi.comrsc.orgrsc.org, the following table outlines the anticipated IR spectral regions and their corresponding vibrational assignments.

| Anticipated IR Absorption Bands for this compound | | :--- | :--- | | Frequency Range (cm⁻¹) | Vibrational Assignment | | 3100-3000 | Aromatic C-H stretching vibrations of the benzene (B151609) ring. | | 2975-2950 | Asymmetric C-H stretching of the methyl (CH₃) and ethyl (CH₂CH₃) groups. | | 2880-2860 | Symmetric C-H stretching of the methyl (CH₃) and ethyl (CH₂CH₃) groups. | | 1620-1600 | C=C stretching vibrations within the aromatic and furan (B31954) rings. | | 1590-1570 | C=C stretching vibrations of the benzene ring. | | 1470-1450 | Asymmetric C-H bending of the methyl and ethyl groups. | | 1380-1370 | Symmetric C-H bending (umbrella mode) of the methyl group. | | 1250-1200 | Asymmetric C-O-C stretching of the furan ring. | | 1150-1000 | In-plane C-H bending vibrations of the aromatic ring. | | 850-750 | Out-of-plane C-H bending vibrations of the substituted benzene ring. |

This data is illustrative and based on the analysis of related benzofuran compounds. mdpi.comrsc.orgrsc.org

The precise positions of these bands would be influenced by the electronic effects of the ethyl and methyl substituents on the benzofuran ring system.

X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD).

However, analysis of related benzofuran derivatives reveals common structural features. mdpi.comrsc.org A crystal structure determination for this compound would provide precise information on:

Bond lengths and angles: Confirming the geometry of the benzofuran ring and the attached ethyl and methyl groups.

Planarity: Determining the degree of planarity of the bicyclic benzofuran system.

Conformation: Elucidating the preferred conformation of the ethyl group relative to the benzofuran ring.

Intermolecular interactions: Identifying any π-π stacking, C-H···π interactions, or other non-covalent forces that dictate the crystal packing.

The following table provides an example of the type of crystallographic data that would be obtained from such an analysis, based on a representative benzofuran derivative.

| Illustrative Crystallographic Data for a Benzofuran Derivative | | :--- | :--- | | Parameter | Example Value | | Crystal system | Monoclinic | | Space group | P2₁/c | | a (Å) | 8.5 | | b (Å) | 12.1 | | c (Å) | 9.3 | | α (°) | 90 | | β (°) | 105.2 | | γ (°) | 90 | | Volume (ų) | 920 | | Z | 4 |

This data is for illustrative purposes only and does not represent this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) would be expected to show absorption bands characteristic of the benzofuran chromophore. Benzofuran itself typically exhibits two main absorption bands. smolecule.comiiarjournals.org The addition of alkyl substituents like methyl and ethyl groups generally causes a small bathochromic (red) shift of these absorption maxima due to their electron-donating inductive effects.

| Anticipated UV-Vis Absorption Maxima (λmax) for this compound | | :--- | :--- | | Approximate λmax (nm) | Electronic Transition | | ~250 nm | π → π* transition | | ~280-290 nm | π → π* transition with fine structure |

This data is an estimation based on the known spectra of other alkyl-substituted benzofurans. smolecule.comiiarjournals.org The exact wavelengths and molar absorptivities (ε) would need to be determined experimentally.

Computational and Theoretical Studies on 5 Ethyl 2 Methylbenzofuran

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the structural and electronic characteristics of molecules like 5-Ethyl-2-methylbenzofuran.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For benzofuran (B130515) derivatives, DFT calculations, often at the B3LYP level of theory, are employed to optimize molecular geometry, predict vibrational frequencies, and determine electronic properties. bhu.ac.inresearchgate.net These calculations provide a foundational understanding of the molecule's stability and chemical nature. researchgate.net The application of DFT helps in achieving a detailed examination of electronic properties and predicting chemical reactivity. researchgate.netpcbiochemres.com

Analysis of Electronic Structure and Frontier Molecular Orbitals (FMO)

The electronic properties of a molecule are paramount in determining its reactivity. bhu.ac.in A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity of a molecule. pcbiochemres.com A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

For related benzofuran compounds, the HOMO is often localized on the benzofuran ring system, indicating it is the primary site for electron donation in electrophilic reactions. researchgate.net Conversely, the LUMO represents the region most susceptible to nucleophilic attack. libretexts.org The energy of these orbitals and their distribution across the molecular structure are calculated to understand charge transfer interactions within the molecule. scienceopen.com

Table 1: Frontier Molecular Orbital (FMO) Data for Selected Benzofuran Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzofuran | - | - | 2.028 |

| 2-Methylbenzofuran (B1664563) | - | - | - |

| 7-Methylbenzofuran | - | - | 1.728 |

Data sourced from computational studies on related benzofuran compounds. The energy gap is a key indicator of chemical stability, with a larger gap suggesting greater stability. pcbiochemres.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule and predicting its reactive sites. libretexts.orgmdpi.com These maps illustrate the electrostatic potential on the surface of a molecule, with different colors representing varying charge densities. libretexts.org

Typically, red or yellow regions on an MEP map indicate negative electrostatic potential, highlighting areas rich in electrons and susceptible to electrophilic attack. pcbiochemres.commdpi.com Conversely, blue or green regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. mdpi.com For benzofuran derivatives, the MEP map helps to identify the specific atoms or regions involved in intermolecular interactions. bhu.ac.in The positive potential is often predicted to be near hydrogen atoms. bhu.ac.in

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. researchgate.net MD simulations are used to study the conformational changes and flexibility of molecules. researchgate.net

For a molecule like this compound, MD simulations can reveal the preferred rotational conformations of the ethyl group and any associated energy barriers. researchgate.net By simulating the molecule's movement, researchers can understand how its shape might change in different environments, which is crucial for predicting its interactions with other molecules. nih.gov The analysis of MD trajectories can indicate the most stable conformations and the flexibility of different parts of the molecule. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are computational tools that correlate the structural or property descriptors of molecules with their biological activity or physicochemical properties, respectively. scribd.com These models are instrumental in predicting the behavior of new or untested compounds. tdx.cat

Prediction of Reactivity Descriptors

From the electronic parameters calculated using methods like DFT, various global reactivity descriptors can be derived. pcbiochemres.com These descriptors provide a quantitative measure of a molecule's reactivity. researchgate.net Key descriptors include:

Chemical Potential (μ): Describes the tendency of electrons to escape from a system. pcbiochemres.com

Global Hardness (η): Measures the resistance to change in the electron distribution. A harder molecule is generally less reactive. pcbiochemres.com

Global Softness (S): The reciprocal of global hardness, indicating a molecule's polarizability. researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net

These descriptors are calculated from the energies of the HOMO and LUMO and are used to compare the reactivity of different molecules. researchgate.net For instance, a lower global hardness and higher global softness suggest greater reactivity. pcbiochemres.com Local reactivity descriptors, such as Fukui functions, can further pinpoint the most reactive sites within the molecule for both electrophilic and nucleophilic attacks. nih.gov

Theoretical Lipophilicity Parameters (e.g., clogP)

Theoretical lipophilicity parameters, most notably the calculated logarithm of the partition coefficient (clogP), are crucial in computational chemistry for predicting the pharmacokinetic properties of a molecule. The clogP value quantifies a compound's hydrophobicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. A higher clogP value generally indicates greater lipophilicity, which can enhance membrane permeability but may also lead to increased protein binding and lower aqueous solubility.

For the benzofuran scaffold, lipophilicity is significantly influenced by the nature and position of its substituents. nih.gov The core structure of 2-methylbenzofuran has a reported clogP of 3.2. acs.org The addition of an ethyl group at the 5-position, as in this compound, is expected to increase this value. Small, aliphatic, electron-donating groups such as methyl and ethyl are known to increase the lipophilicity of the benzofuran core. acs.org For instance, studies on related structures have shown that increasing the length of alkyl chains or adding lipophilic groups results in a higher clogP. nih.gov

Table 1: Calculated LogP (clogP) of Related Benzofuran and Indole Structures

| Compound Fragment | clogP | Reference |

|---|---|---|

| 2-Methylbenzofuran | 3.2 | acs.org |

| 3-Methylindole (B30407) | 2.6 | acs.org |

| Indole Compound 3 | 2.42 | acs.org |

| Benzofuran Compound 2 | 2.99 | acs.org |

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the complex mechanisms of chemical reactions involving benzofuran derivatives. Methods such as Density Functional Theory (DFT) are employed to model reaction pathways, calculate the energies of intermediates and transition states, and rationalize experimental outcomes like product distribution and stereoselectivity.

A notable study utilized computational methods alongside in situ NMR spectroscopy to investigate the asymmetric hydrogenation of 2-methylbenzofuran catalyzed by a chiral ruthenium(II)bis-SINpEt complex. rsc.org This combined approach revealed that the high flexibility of the catalyst's ligands creates a specific chiral pocket. rsc.org The substrate is stabilized within this pocket through non-covalent interactions in a "lock-and-key" fashion, a feature exclusive to the reaction pathway that forms the major enantiomer. rsc.org For the minor enantiomer, steric repulsion prevents the substrate from fitting into this pocket, forcing it to interact with a "flat" surface of the catalyst, thus explaining the observed enantioselectivity. rsc.org The computational part of the study involved Monte Carlo simulations for conformational searches and DFT for optimizing the geometries of all stationary points along the reaction pathway. rsc.org

In another example, DFT-based reactivity descriptors were calculated to explain the selective reduction of the C=C double bond in the furan (B31954) ring of benzofuran systems during catalytic hydrogenation. nih.gov Global and local reactivity descriptors, including Fukui and Parr functions, were used to assess the electrophilic and nucleophilic characters of different atomic sites within the molecules, providing a theoretical rationale for the observed product formation. nih.gov

Furthermore, computational analysis has been instrumental in understanding the mechanism of the dearomatizing 2,3-fluoroaroylation of benzofurans, a reaction that proceeds via cooperative N-heterocyclic carbene (NHC) and photoredox catalysis. acs.org Control experiments suggested that acyl azolium species are key intermediates and that the reaction involves a radical pathway. acs.org The proposed mechanism, supported by these experiments, involves a radical-radical cross-coupling as the likely enantio-determining step. acs.org

Table 2: Summary of Computational Studies on Benzofuran Reaction Mechanisms

| Reaction Type | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation of 2-methylbenzofuran | DFT, Monte Carlo Simulations | Elucidation of a "lock-and-key" mechanism where a chiral pocket in the catalyst controls enantioselectivity. | rsc.org |

| Catalytic Hydrogenation of Benzofuran Derivatives | DFT (Fukui and Parr functions) | Local reactivity descriptors successfully predicted the outcome of the selective reduction of the furanoid ring. | nih.gov |

| Dearomatizing Fluoroaroylation of Benzofurans | Supported by control experiments | Proposed a cooperative NHC/photoredox catalytic cycle involving a radical C-C coupling mechanism. | acs.org |

In Silico Screening and Molecular Docking Studies (focused on in vitro binding interactions)

In silico screening and molecular docking are indispensable computational techniques for modern drug discovery, enabling the rapid assessment of large libraries of compounds for their potential to interact with specific biological targets. For derivatives of the benzofuran scaffold, these methods have been widely applied to predict binding affinities and interaction modes with various proteins, guiding the synthesis and optimization of new therapeutic agents.

Several studies have focused on benzofuran hybrids as potential anticancer agents. In one such study, novel hybrids of benzofuran and 1,2,4-oxadiazole (B8745197) were synthesized and evaluated for cytotoxicity against colon (HCT116) and pancreatic (MIA PaCa2) cancer cell lines. researchgate.net Molecular docking studies were performed on the most active compounds against glycogen (B147801) synthase kinase-3β (GSK3β), a protein implicated in cancer cell apoptosis. researchgate.net The results demonstrated a good correlation between the compounds' binding affinity for GSK3β and their observed biological activity, with the benzofuran and oxadiazole moieties playing a crucial role in the binding interactions. researchgate.net

Another research effort involved the synthesis of 2-((aryl-1H-1,2,3-triazol-4-yl)-5-(2-methylbenzofuran)-2H-tetrazole hybrids and the evaluation of their antiproliferative activity. researchgate.net Molecular docking simulations supported the in vitro findings, showing that the compounds docked effectively into the target protein's active site with binding affinities ranging from -9.7 to -7.7 kcal/mol. researchgate.net The interactions were stabilized by key hydrogen bonds with active site residues, highlighting these hybrids as promising anticancer candidates. researchgate.net

The versatility of the benzofuran scaffold is further demonstrated in the development of antiviral agents. A series of N-(9-ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazoles were designed and evaluated as potential inhibitors of SARS-CoV-2. mdpi.com Molecular docking studies were conducted against three crucial viral proteins: the main protease (Mpro), spike glycoprotein, and RNA-dependent RNA-polymerase (RdRp). Several of the synthesized compounds exhibited high binding affinities, in some cases superior to standard drugs, with Mpro binding scores reaching -8.92 Kcal/mol. mdpi.com These in silico results pointed to the potential of these compounds to obstruct viral function by strongly interacting with key proteins. mdpi.com

Table 3: Summary of Molecular Docking Studies on Benzofuran Derivatives

| Benzofuran Derivative Type | Biological Target | Key Findings (Binding Scores, Interactions) | Reference |

|---|---|---|---|

| Benzofuran-1,2,4-oxadiazole hybrids | GSK3β (Anticancer) | Docking scores correlated well with in vitro cytotoxicity against HCT116 and MIA PaCa2 cell lines. | researchgate.net |

| Benzofuran-triazole-tetrazole hybrids | Undisclosed Cancer Target | Binding affinities ranged from -7.7 to -9.7 kcal/mol, with significant hydrogen bonding interactions observed. | researchgate.net |

| Carbazole-benzofuran-triazole hybrids | SARS-CoV-2 Mpro, Spike, RdRp | Strong binding affinities reported: up to -8.92 kcal/mol (Mpro), -6.69 kcal/mol (Spike), and -8.10 kcal/mol (RdRp). | mdpi.com |

Applications of 5 Ethyl 2 Methylbenzofuran As a Synthetic Intermediate

Precursor in the Synthesis of Diverse Organic Molecules

No specific examples were found in the searched literature of 5-Ethyl-2-methylbenzofuran being used as a precursor for the synthesis of other diverse organic molecules. Research on benzofuran (B130515) derivatives often involves compounds with different substitution patterns, such as hydroxyl or carboxyl groups, which are reactive handles for further transformations. thieme-connect.comresearchgate.net For instance, related compounds like ethyl 5-aminobenzofuran-2-carboxylate are noted as versatile building blocks in pharmaceutical research due to the reactive amino group that allows for further functionalization. chemimpex.com However, similar precursor applications for this compound are not documented in the provided search results.

Building Block for Novel Heterocyclic Systems

There is no specific information available in the searched literature describing the use of this compound as a building block for the construction of novel heterocyclic systems. The synthesis of new heterocyclic compounds from benzofuran cores is a common strategy in medicinal chemistry, but the available research does not specify the use of the 5-ethyl-2-methyl substituted benzofuran for this purpose. sigmaaldrich.comresearchgate.net Methodologies often employ benzofuran derivatives with functional groups that facilitate cyclization reactions to form new rings. unicatt.it

In Vitro Biological Mechanisms and Pharmacological Research Perspectives of 5 Ethyl 2 Methylbenzofuran and Its Derivatives

Molecular Target Interactions and Enzyme Inhibition Mechanisms (in vitro)

The anticancer effects of benzofuran (B130515) derivatives are often rooted in their ability to interact with and inhibit the function of key proteins that regulate cellular processes critical for tumor growth and survival.

Inhibition of Key Enzymes (e.g., carbonic anhydrase, chorismate mutase, PI3K/VEGFR2, HIF-1) (in vitro)

In vitro studies have demonstrated that benzofuran derivatives can selectively inhibit several enzymes implicated in cancer progression.

Carbonic Anhydrase (CA) Inhibition: Certain benzofuran-based sulphonamides have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and hCA XII. These enzymes are crucial for pH regulation in hypoxic tumors, contributing to cancer cell survival and metastasis. A study on novel benzofuran-based sulphonamides revealed significant inhibitory activity, with inhibition constants (Kᵢ) in the nanomolar range. For instance, arylsulfonehydrazone derivatives showed high selectivity for hCA IX and XII over the cytosolic isoforms hCA I and II. nih.govnih.govresearchgate.net

Table 1: In Vitro Inhibition of Human Carbonic Anhydrase Isoforms by Benzofuran Derivatives

| Compound Type | Target Isoform | Inhibition Constant (Kᵢ) Range | Selectivity Profile |

|---|---|---|---|

| Benzofuran-based Sulphonamides | hCA IX | 10.0–97.5 nM | High selectivity over hCA I and hCA II |

| Benzofuran-based Sulphonamides | hCA XII | 10.1–71.8 nM | High selectivity over hCA I and hCA II |

| Benzofuran-based Sulphonamides | hCA I | 37.4–4625 nM | Lower activity compared to tumor-associated isoforms |

| Benzofuran-based Sulphonamides | hCA II | 12.3–888.2 nM | Lower activity compared to tumor-associated isoforms |

Chorismate Mutase (CM) Inhibition: Chorismate mutase is an essential enzyme in the shikimate pathway of bacteria, making it a target for antimicrobial agents. Research has shown that 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives can inhibit this enzyme. In vitro assays demonstrated that specific derivatives achieved 64–65% inhibition of chorismate mutase from Mycobacterium tuberculosis at a concentration of 30 µM. nih.govnih.govresearchgate.netrsc.org

PI3K/VEGFR-2 Inhibition: The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates angiogenesis, a critical process for tumor growth. Benzofuran derivatives have been investigated as VEGFR-2 inhibitors. While direct data on PI3K inhibition by these specific compounds is limited, the inhibition of VEGFR-2 is a well-documented mechanism for the antiangiogenic properties of many heterocyclic compounds, including benzofuran-based structures. For example, certain piperazine-tethered benzofuran derivatives have been identified as potential inhibitors of kinases like VEGFR-2. nih.gov

Hypoxia-Inducible Factor 1 (HIF-1) Inhibition: HIF-1 is a transcription factor that plays a central role in the cellular response to hypoxia and is a key driver of tumor progression and angiogenesis. The inhibition of the HIF-1 pathway is a promising strategy for cancer therapy. A series of benzofuran derivatives have been optimized to inhibit the proliferation of p53-independent malignant cancer cells by targeting the HIF-1 pathway. nih.gov One potent derivative, compound 8d, was shown to inhibit both p53-null and p53-mutated cells through this mechanism. nih.gov

Receptor Binding and Modulation (in vitro)

While much of the research on benzofuran derivatives focuses on enzyme inhibition, some studies have explored their ability to bind to other proteins. An investigation into 4-nitrophenyl-functionalized benzofurans demonstrated their capacity to bind to bovine serum albumin (BSA), a major transport protein in the blood. nih.gov This binding, confirmed through circular dichroism and fluorescence spectroscopy, suggests that serum albumins could act as carriers for these compounds. nih.gov However, research specifically detailing the binding and modulation of signaling receptors by 5-Ethyl-2-methylbenzofuran derivatives is less prevalent, with the main focus remaining on the inhibition of the enzymatic activity of receptor tyrosine kinases like VEGFR-2.

In Vitro Antiproliferative Activity against Cancer Cell Lines

A significant body of research has been dedicated to evaluating the direct cytotoxic and antiproliferative effects of benzofuran derivatives on various cancer cell lines in vitro.

Evaluation of Cell Viability and Growth Inhibition (in vitro)

Benzofuran derivatives have demonstrated broad-spectrum antiproliferative activity. For instance, novel benzofuran-isatin conjugates have shown potent activity against a panel of 55 human cancer cell lines. nih.gov Compound 5d from this series exhibited excellent broad activity, while compounds 5a and 5d were particularly effective against colorectal cancer cell lines SW-620 and HT-29, with IC₅₀ values in the low micromolar range. nih.govnih.gov Similarly, halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate showed significant cytotoxicity against liver (HepG2), lung (A549), and colon (SW620) cancer cells. nih.gov

Table 2: In Vitro Antiproliferative Activity (IC₅₀) of Selected Benzofuran Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Benzofuran-isatin conjugate 5a | SW-620 (Colon) | 8.7 |

| Benzofuran-isatin conjugate 5a | HT-29 (Colon) | 9.4 |

| Benzofuran-isatin conjugate 5d | SW-620 (Colon) | 6.5 |

| Benzofuran-isatin conjugate 5d | HT-29 (Colon) | 9.8 |

| Halogenated Benzofuran 7 | A549 (Lung) | 6.3 ± 2.5 |

| Halogenated Benzofuran 7 | HepG2 (Liver) | 11 ± 3.2 |

| Halogenated Benzofuran 8 | HepG2 (Liver) | 3.8 ± 0.5 |

| Halogenated Benzofuran 8 | A549 (Lung) | 3.5 ± 0.6 |

| Halogenated Benzofuran 8 | SW620 (Colon) | 10.8 ± 0.9 |

Mechanisms of Induced Cell Death (e.g., Apoptosis) (in vitro)

The antiproliferative activity of benzofuran derivatives is often mediated by the induction of programmed cell death, or apoptosis. Studies on benzofuran-isatin conjugates showed that they provoked apoptosis in SW-620 colon cancer cells in a dose-dependent manner. nih.govnih.gov The underlying mechanism involves the modulation of key apoptotic proteins. These compounds were found to significantly inhibit the expression of the anti-apoptotic protein Bcl-2 while increasing the level of cleaved Poly (ADP-ribose) polymerase (PARP), an indicator of apoptotic activity. nih.gov Further investigation revealed that these compounds also upregulate the pro-apoptotic protein Bax and cytochrome c, and decrease the mitochondrial membrane potential, confirming the involvement of the mitochondrial-dependent apoptosis pathway. researchgate.netnih.gov

In Vitro Antioxidant Mechanisms

In addition to their anticancer properties, some benzofuran derivatives exhibit antioxidant activity. Oxidative stress is implicated in the pathophysiology of many diseases, and compounds that can mitigate it are of therapeutic interest. The antioxidant capacity of 3,3-disubstituted-3H-benzofuran-2-one derivatives has been assessed in vitro. These compounds demonstrated the ability to significantly reduce intracellular reactive oxygen species (ROS) levels in neuronal cells under oxidative stress. ktu.edu.tr Their antioxidant potential has also been evaluated using standard chemical assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, confirming their ability to neutralize harmful free radicals. nih.govktu.edu.tr

In Vitro Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents. The benzofuran scaffold has been identified as a promising lead structure for the development of novel antibacterial and antifungal compounds. nih.govresearchgate.net

The Minimum Inhibitory Concentration (MIC) is a fundamental in vitro metric used to quantify the antimicrobial potency of a compound. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. nih.gov The broth microdilution method is a standard technique for determining MIC values, where microorganisms are exposed to serial dilutions of the test compound in a liquid growth medium. nih.gov

Numerous studies have synthesized and evaluated benzofuran derivatives, revealing a broad spectrum of activity against various pathogens. The antimicrobial efficacy is often influenced by the specific substitutions on the benzofuran ring system. For instance, certain derivatives have shown excellent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli. nih.gov Some compounds have exhibited MIC values comparable to or even superior to standard control drugs. nih.gov Similarly, potent antifungal activity has been observed against species like Candida albicans, Aspergillus niger, and Cryptococcus neoformans. researchgate.netnih.gov

Reported MIC Values for Various Benzofuran Derivatives

| Compound Type | Microorganism | Activity/MIC Range (µg/mL) | Reference |

|---|---|---|---|

| 3-methanone-6-hydroxy-benzofuran derivatives | E. coli, S. aureus, MRSA, B. subtilis, P. aeruginosa | 0.78 - 3.12 | nih.gov |

| Benzofuran derivatives with phenyl, 5-methylfuran-2-yl groups at C-2 | Various bacteria | 0.78 - 6.25 | nih.gov |

| Benzofuran-5-ol derivatives | Candida spp., Aspergillus spp., C. neoformans | 1.6 - 12.5 | nih.govresearchgate.net |

| 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole derivatives | C. krusei, C. albicans | 31.25 | nih.gov |

| Thiazolo[3,2-a]benzimidazole derivatives with benzofuran nucleus | Aspergillus flavus, Candida albicans, etc. | Exhibited potential activity | nih.gov |

Understanding how antimicrobial agents work is crucial for their development. For benzofuran derivatives and other heterocyclic compounds, several in vitro methods are employed to elucidate their mechanisms of action. These investigations often focus on the integrity of the microbial cell wall and membrane, as well as essential cellular processes.

One proposed mechanism is the disruption of the cell membrane's structure and function. This can be assessed by investigating membrane permeability using assays like the crystal violet uptake assay. mdpi.com Increased uptake of crystal violet indicates that the compound has compromised the membrane's integrity. mdpi.com Electron microscopy can provide visual evidence of physiological damage to the cell membrane, such as morphological changes or lysis. mdpi.com Other potential mechanisms include the inhibition of bacterial enzymes, interference with DNA, and the disruption of the respiratory chain. mdpi.comnih.gov For example, some antimicrobial compounds have been shown to cause leakage of DNA and proteins and reduce respiratory activity in susceptible microorganisms. mdpi.com

In Vitro Anti-inflammatory Mechanisms

Chronic inflammation is implicated in numerous diseases, making the development of anti-inflammatory agents a significant therapeutic goal. Benzofuran derivatives have demonstrated promising anti-inflammatory properties in various in vitro models.

The anti-inflammatory potential of compounds is often initially screened by measuring their ability to inhibit the production of pro-inflammatory mediators in immune cells, such as macrophages. A common in vitro model uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Studies on novel benzofuran hybrids have shown that they can effectively inhibit the production of nitric oxide (NO), a key inflammatory mediator. mdpi.comnih.gov This inhibitory effect is often dose-dependent. Beyond NO, effective anti-inflammatory compounds can also down-regulate the secretion of other pro-inflammatory factors and cytokines, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov

The mechanism behind this reduction in inflammatory mediators often involves the modulation of critical intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory response. mdpi.comnih.gov Research indicates that certain benzofuran derivatives can exert their anti-inflammatory effects by significantly inhibiting the phosphorylation of key proteins in these pathways, such as IKKα/β, IκBα, p65 (in the NF-κB pathway) and ERK, JNK, and p38 (in the MAPK pathway). nih.gov By blocking these signaling cascades, the compounds prevent the transcription of genes responsible for producing inflammatory mediators. nih.gov

In Vitro Anti-inflammatory Effects of Benzofuran Derivatives

| Effect | In Vitro Model | Key Findings | Reference |

|---|---|---|---|

| Inhibition of NO Production | LPS-stimulated RAW 264.7 cells | Compound 5d showed excellent inhibitory effect with an IC₅₀ of 52.23 ± 0.97 µM. | mdpi.comnih.gov |

| Down-regulation of Pro-inflammatory Mediators | LPS-stimulated RAW 264.7 cells | Significantly reduced secretion of COX-2, TNF-α, and IL-6. | nih.gov |

| Modulation of NF-κB Pathway | LPS-stimulated RAW 264.7 cells | Inhibited phosphorylation of IKKα/β, IκBα, and p65 in a dose-dependent manner. | nih.gov |

| Modulation of MAPK Pathway | LPS-stimulated RAW 264.7 cells | Inhibited phosphorylation of ERK, JNK, and p38. | nih.gov |

In Vitro Antiviral Mechanisms

The investigation of the antiviral properties of benzofuran derivatives has revealed several in vitro mechanisms of action. While specific studies on this compound are not extensively documented in publicly available research, the broader class of benzofuran derivatives offers insights into potential antiviral pathways. These mechanisms often involve the inhibition of crucial viral processes, such as replication and entry into host cells.

Research into various benzofuran derivatives has demonstrated their capacity to interfere with the life cycle of different viruses at the stages of replication and entry. For instance, certain benzofuran derivatives have been identified as inhibitors of respiratory syncytial virus (RSV) and influenza A virus in vitro nih.gov. The mechanism of this inhibition is thought to be the disruption of viral processes essential for their propagation within host cells.

A notable mechanism of action for some benzofuran derivatives is their role as agonists of the Stimulator of Interferon Genes (STING) pathway. Activation of the STING pathway is a key component of the innate immune response to viral infections. STING agonists can induce the production of type I interferons (IFN-I), which in turn establish an antiviral state in cells, thereby inhibiting the replication of a broad spectrum of viruses. A series of benzofuran derivatives has been shown to act as STING agonists, leading to the inhibition of human coronavirus 229E (HCoV-229E) and SARS-CoV-2 replication in vitro nih.govunica.it. This IFN-dependent antiviral activity highlights a host-targeting mechanism that could be effective against a range of viruses nih.govunica.it.

The following table summarizes the in vitro antiviral activity of selected benzofuran derivatives against different viruses, illustrating the potential mechanisms of viral inhibition.

| Compound/Derivative Class | Virus | In Vitro Assay | Mechanism of Action | Reference |

| 1-(7-dodecyloxy-2-benzofuranyl)ethanone | Respiratory Syncytial Virus (RSV) | Cytopathogenic Effect Assay | Inhibition of Viral Replication | nih.gov |

| [di(2-acetylbenzofuranyl-7-oxy)]-n-propane | Influenza A Virus | Cytopathogenic Effect Assay | Inhibition of Viral Replication | nih.gov |

| Benzofuran Derivatives | Human Coronavirus 229E (HCoV-229E) | Luciferase Reporter Assay, Viral Replication Assay | STING Agonism, Induction of IFN-β | nih.govunica.it |

| Benzofuran Derivatives | SARS-CoV-2 | Viral Replication Assay | STING Agonism, Induction of IFN-β | nih.govunica.it |

These findings suggest that derivatives of this compound could potentially exhibit similar antiviral activities by interfering with viral replication machinery or by modulating the host's innate immune response.

Role as a Privileged Scaffold in Preclinical Drug Discovery (focused on in vitro lead identification)

The benzofuran nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. taylorandfrancis.comrsc.orgnih.govresearchgate.net This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the design and discovery of new therapeutic agents. The versatility of the benzofuran scaffold allows for the synthesis of large and diverse chemical libraries, which can be screened in vitro to identify lead compounds for various diseases, including viral infections.

The inherent drug-like properties of the benzofuran core, combined with the ability to introduce a wide range of substituents at various positions, make it an attractive template for developing novel antiviral agents. The diverse biological activities reported for benzofuran derivatives, such as antimicrobial, anti-inflammatory, and anticancer effects, further underscore the privileged nature of this scaffold. nih.govnih.govresearchgate.net

In the context of in vitro lead identification for antiviral drug discovery, the benzofuran scaffold offers several advantages:

Structural Diversity: The benzofuran ring can be readily functionalized at multiple positions, allowing for the generation of a wide array of derivatives with distinct physicochemical properties and biological activities.

Target Versatility: As a privileged scaffold, benzofuran derivatives have the potential to interact with a variety of viral and host proteins, increasing the probability of identifying hits in high-throughput screening campaigns.

Favorable Physicochemical Properties: Many benzofuran derivatives possess favorable properties for drug development, such as good membrane permeability and metabolic stability, which are crucial for their efficacy in cell-based in vitro assays.

The following table provides examples of how the benzofuran scaffold has been utilized in the in vitro identification of lead compounds for different biological targets, highlighting its privileged nature.

| Derivative Class | Biological Target/Activity | In Vitro Screening Method | Significance in Lead Identification | Reference |

| Benzofuran derivatives | STING Agonists | Luciferase Reporter Assay | Identification of novel broad-spectrum antiviral agents | nih.govunica.it |

| Substituted benzofurans | DNA gyrase B inhibitors (Mycobacterium tuberculosis) | Enzyme Inhibition Assay | Discovery of new antibacterial lead compounds | nih.gov |

| Benzofuran-5-ol derivatives | Antifungal agents | Minimum Inhibitory Concentration (MIC) Assay | Identification of potent antifungal lead structures | nih.govresearchgate.net |

The successful identification of bioactive compounds from benzofuran-based libraries validates its status as a privileged scaffold and supports the continued exploration of new derivatives, such as those of this compound, for the discovery of novel antiviral therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.